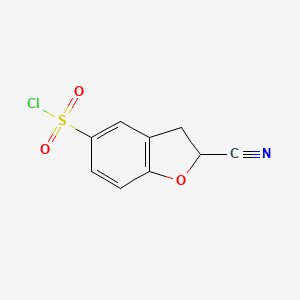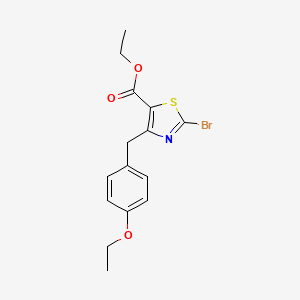
6-Morpholinopyrazin-1(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholinopyrazin-1(2H)-amine: is a heterocyclic organic compound that features both a morpholine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyrazin-1(2H)-amine typically involves the formation of the pyrazine ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a diamine and a diketone can undergo cyclization to form the pyrazine ring, which is then reacted with morpholine to introduce the morpholine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Morpholinopyrazin-1(2H)-amine can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or morpholine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: 6-Morpholinopyrazin-1(2H)-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance its activity and selectivity against specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 6-Morpholinopyrazin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparison with Similar Compounds
6-Morpholinopyridin-1(2H)-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Piperazinopyrazin-1(2H)-amine: Contains a piperazine ring instead of a morpholine ring.
6-Morpholinopyrimidin-1(2H)-amine: Features a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 6-Morpholinopyrazin-1(2H)-amine is unique due to the combination of the morpholine and pyrazine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-morpholin-4-yl-2H-pyrazin-1-amine |
InChI |
InChI=1S/C8H14N4O/c9-12-2-1-10-7-8(12)11-3-5-13-6-4-11/h1,7H,2-6,9H2 |
InChI Key |
NOYXEVIHNDESHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=CCN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)





![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)


